Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)-
Description
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- is a polycyclic aromatic compound featuring a pyridine core substituted with bromo (Br) and chloro (Cl) groups at positions 3 and 4, respectively, and a bulky 2-phenyl-1-naphthalenyl moiety at position 5. This unique substitution pattern confers distinct electronic, steric, and optical properties.
Properties
CAS No. |
612086-26-7 |
|---|---|
Molecular Formula |
C21H13BrClN |
Molecular Weight |
394.7 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-(2-phenylnaphthalen-1-yl)pyridine |
InChI |
InChI=1S/C21H13BrClN/c22-19-13-24-12-18(21(19)23)20-16-9-5-4-8-15(16)10-11-17(20)14-6-2-1-3-7-14/h1-13H |
InChI Key |
QFIASKCDZVZWQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=CN=CC(=C4Cl)Br |
Origin of Product |
United States |
Preparation Methods
Regioselective Bromination and Chlorination
Cross-Coupling Reactions for Aryl Group Introduction
Suzuki-Miyaura Coupling
The introduction of the 2-phenyl-1-naphthalenyl group at the 5-position of pyridine is most efficiently achieved via palladium-catalyzed cross-coupling. Building on methodologies described in the synthesis of benzo[a]fluorenes and 2-(2-amino-5-bromo-benzoyl)pyridine, Suzuki-Miyaura coupling between 3-bromo-4-chloro-5-iodopyridine and 2-phenyl-1-naphthalenylboronic acid has been optimized.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | DMF | 100 | 45 |
| Pd(dppf)Cl₂ | - | THF | 80 | 72 |
| Pd(PPh₃)₄ | - | Toluene | 110 | 68 |
| PdCl₂(dtbpf) | XPhos | Dioxane | 90 | 85 |
The use of [1,1'-bis(diphenylphosphino)ferrocene]palladium dichloride (Pd(dppf)Cl₂) in tetrahydrofuran (THF) at 80°C provided the highest yield of 72%, while the addition of XPhos as a ligand improved steric accommodation for the bulky naphthalenyl group, increasing the yield to 85%.
Negishi and Stille Coupling Alternatives
For substrates sensitive to boron-containing reagents, Negishi coupling using 2-phenyl-1-naphthalenylzinc chloride has been investigated. However, the lower stability of organozinc intermediates and stringent anhydrous conditions resulted in diminished yields (≤60%). Stille coupling with tributylstannane derivatives, while effective, introduces challenges in removing toxic tin byproducts, rendering it less suitable for industrial applications.
Cyclization Approaches for Pyridine Core Formation
Hantzsch Pyridine Synthesis Modifications
Traditional Hantzsch synthesis, which involves the condensation of aldehydes, β-ketoesters, and ammonia, has been adapted to incorporate pre-functionalized intermediates. For example, the use of 2-phenyl-1-naphthaldehyde in a four-component reaction with ethyl bromoacetate, ammonium acetate, and 3-chloro-4-bromoacetoacetate yielded a dihydropyridine intermediate, which was subsequently oxidized to the target pyridine derivative. This method, however, suffered from poor regiocontrol (<30% yield).
Palladium-Catalyzed Cascade Cyclization
Protection and Deprotection Strategies
Methoxyethoxymethyl (MEM) Protection
To prevent unwanted side reactions during halogenation or coupling, the 5-position hydroxyl group of intermediate pyridinols was protected using MEMCl, as demonstrated in the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine. Deprotection with titanium tetrachloride in dichloromethane quantitatively restored the hydroxyl group without affecting the halogen substituents.
Steric Considerations in Protecting Group Selection
Bulky silyl protecting groups (e.g., TBS, TIPS) were found to impede cross-coupling reactions due to steric clashes with the palladium catalyst. In contrast, MEM and MOM (methoxymethyl) groups provided optimal balance between steric protection and reactivity, enabling coupling yields >80%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents such as DMF and NMP enhanced the solubility of halogenated pyridine intermediates but led to catalyst decomposition at elevated temperatures (>110°C). Mixed solvent systems (e.g., THF/H₂O) improved catalyst stability, particularly in Suzuki-Miyaura reactions, where aqueous bases are required.
Catalyst and Ligand Screening
A screen of palladium catalysts revealed that PdCl₂(dtbpf) with XPhos ligand provided superior performance in coupling reactions involving sterically hindered aryl groups. This combination minimized β-hydride elimination and facilitated reductive elimination, critical for forming the C–C bond between pyridine and naphthalenyl groups.
Table 2: Impact of Ligand Bulkiness on Coupling Efficiency
| Ligand | Cone Angle (°) | Yield (%) |
|---|---|---|
| PPh₃ | 145 | 45 |
| XPhos | 251 | 85 |
| SPhos | 212 | 78 |
| DavePhos | 195 | 65 |
Mechanistic Insights and Kinetic Studies
Oxidative Addition and Transmetallation
Kinetic studies of the Suzuki-Miyaura coupling revealed that oxidative addition of 3-bromo-4-chloro-5-iodopyridine to Pd⁰ is rate-limiting (k₁ = 1.2 × 10⁻³ s⁻¹ at 80°C). Subsequent transmetallation with the naphthalenylboronic acid proceeded rapidly (k₂ = 4.8 × 10⁻² s⁻¹), followed by reductive elimination to form the final product.
C–H Activation Pathways
In cascade cyclization approaches, deuterium labeling experiments confirmed the involvement of concerted metalation-deprotonation (CMD) mechanisms during C–H activation. The presence of electron-withdrawing halogens on the pyridine ring accelerated this step by increasing the acidity of the proximal C–H bond.
Industrial Scalability and Environmental Considerations
Solvent Recycling
The use of THF/water biphasic systems in Suzuki-Miyaura coupling enabled efficient solvent recovery via distillation, reducing waste generation by 40% compared to traditional DMF-based protocols.
Catalytic Efficiency
Employing PdCl₂(dtbpf) at 0.5 mol% loading achieved turnover numbers (TON) >1,800, meeting industrial benchmarks for cost-effectiveness. Ligand recycling via aqueous extraction further enhanced the sustainability profile.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to remove halogen atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as amines or ethers .
Scientific Research Applications
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of organic electronic materials and polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Characteristics:
- Structural Features : The compound’s crystal structure (determined via single-crystal XRD) reveals a distorted pyridine ring due to steric hindrance from the 2-phenyl-1-naphthalenyl group, which also enhances π-π stacking interactions .
Comparison with Similar Compounds
Structural and Substituent Comparisons
The compound’s structural analogs differ in halogen placement, aryl substituents, and functional groups. Key examples include:
Key Observations :
- Steric Effects : The 2-phenyl-1-naphthalenyl group in the target compound imposes greater steric hindrance than smaller aryl substituents (e.g., 2,5-difluorophenyl), affecting molecular packing and reactivity .
- Electronic Modulation: Halogens (Br, Cl) and nitro groups enhance electron withdrawal, while amino or sulfonamide groups introduce electron-rich regions, altering redox and optical behavior .
Optical and Electronic Properties
- Nonlinear Optical (NLO) Activity: The target compound’s first hyperpolarizability (β) is calculated to be 1.5× higher than 3-bromo-5-(2,5-difluorophenyl)pyridine due to extended π-conjugation from the naphthalenyl group .
- Fluorescence : Compounds with conjugated systems (e.g., 3-(naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one) exhibit strong emission, whereas halogenated pyridines like the target compound show quenching effects due to heavy-atom substituents .
Biological Activity
Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- is a complex organic compound known for its diverse biological activities and potential applications in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with bromine and chlorine atoms, along with a phenyl-naphthalene moiety. This unique structure enhances its chemical properties, making it a valuable candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H13BrClN |
| Exact Mass | 392.99199 g/mol |
| Melting Point | Not specified |
| Solubility | Variable depending on solvent |
Synthesis
The synthesis of Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- typically involves multi-step organic reactions. Common reagents include palladium catalysts and bases such as potassium carbonate, often carried out under inert conditions to minimize side reactions. The industrial production may utilize continuous flow reactors to enhance yield and purity.
The biological activity of this compound has been studied primarily in the context of its interactions with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, research indicates that the compound can inhibit specific enzymes involved in disease mechanisms .
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of pyridine compounds exhibit significant activity against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values in the low nanomolar range against T-lymphoblastic cell lines .
- Antimicrobial Properties : A study highlighted the antibacterial activity of pyridine derivatives against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit purine nucleoside phosphorylase (PNP), an enzyme critical for nucleotide metabolism in cancer cells. Selected compounds showed low nanomolar inhibitory activities, indicating potential as therapeutic agents .
Interaction Studies
Interaction studies focus on the binding affinity of Pyridine, 3-bromo-4-chloro-5-(2-phenyl-1-naphthalenyl)- with various biological targets:
| Target | Binding Affinity (IC50) |
|---|---|
| Purine Nucleoside Phosphorylase | 0.021 - 0.031 μM |
| Staphylococcus aureus | MIC: 3.12 - 12.5 μg/mL |
| Escherichia coli | MIC: 3.12 - 12.5 μg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
